The molecule possesses an indole group, a common scaffold in many kinase inhibitors. Kinases are enzymes involved in regulating various cellular processes. Research suggests that targeting specific kinases can be a promising strategy in developing drugs for cancer and other diseases . While in-vitro studies would be needed to confirm its inhibitory activity, 1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone's structure suggests it could be a candidate for kinase inhibitor research.
The molecule's complex structure incorporates various functional groups, potentially offering interesting properties for further development. Medicinal chemists use lead compounds to design and synthesize new drugs with improved potency or selectivity. 1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone could serve as a starting point for researchers to explore chemical modifications and evaluate its potential biological activity.
GSK2606414 is a selective and potent inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), with a molecular formula of C24H20F3N5O. It has garnered attention for its ability to inhibit PERK activity at very low concentrations, with an IC50 value of approximately 0.4 nM . This compound is primarily investigated in the context of cancer therapy and cellular stress responses, particularly in conditions involving endoplasmic reticulum stress.
GSK2606414 functions as an adenosine triphosphate-competitive inhibitor, meaning it competes with ATP for binding to the active site of PERK. Its mechanism involves direct binding to the cytoplasmic domain of PERK, inhibiting its autophosphorylation, which is crucial for PERK's activation and subsequent signaling pathways . The compound has also been shown to engage in π-π stacking and halide bonding interactions with specific amino acids in target proteins such as ABCG2, enhancing its inhibitory effects on multidrug resistance in cancer cells .
GSK2606414 exhibits significant biological activity beyond its role as a PERK inhibitor. It has been shown to sensitize multidrug-resistant cancer cells to chemotherapeutic agents by increasing their intracellular accumulation without altering the expression levels of ABCG2, a key protein involved in drug efflux . Additionally, GSK2606414 influences cell proliferation and apoptosis pathways under endoplasmic reticulum stress conditions, demonstrating potential neuroprotective effects and implications for tumor growth inhibition .
GSK2606414 is primarily researched for its applications in cancer therapy, particularly in overcoming drug resistance associated with high ABCG2 expression in tumors. It has also been explored for its potential use in neurodegenerative diseases due to its ability to modulate cellular stress responses. Furthermore, ongoing studies investigate its role in inflammatory conditions by examining its effects on cell death pathways mediated by tumor necrosis factor-alpha (TNF-α) .
Interaction studies have demonstrated that GSK2606414 can inhibit various kinases beyond PERK, including the receptor tyrosine kinase KIT. This inhibition occurs independently of PERK's activity and suggests that GSK2606414 may have broader implications in targeting multiple signaling pathways involved in cancer progression and other diseases . Molecular docking studies reveal that GSK2606414 binds stably within the drug-binding pocket of ABCG2 and KIT, indicating its potential versatility as a therapeutic agent .
Several compounds share structural or functional similarities with GSK2606414. Below is a comparison highlighting their unique features:
Compound Name | Target Kinase | IC50 Value | Unique Features |
---|---|---|---|
KIRA6 | IRE1 | ~10 µM | Inhibits IRE1 activity; does not promote degradation of KIT |
KU55933 | ATM | ~0.1 µM | Selective ATM inhibitor; different mechanism of action |
GSK2656157 | RIPK1 | ~0.004 nM | Direct RIPK1 inhibitor; independent of PERK |
AMG44 | IRE1 | ~10 µM | Related to GSK2606414 but targets IRE1 specifically |
GSK2606414 is unique due to its high specificity for PERK and its ability to modulate multiple pathways related to cellular stress responses and drug resistance mechanisms .